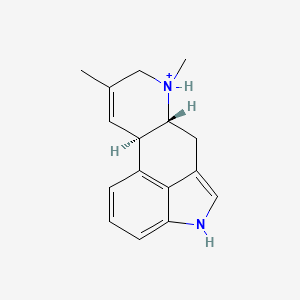![molecular formula C18H16ClNO8 B1248961 methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is a synthetic compound that acts as an inhibitor of the heat shock protein 90 (Hsp90). It is a chimera of two natural products, radicicol and geldanamycin, which are known for their Hsp90 inhibitory activities . This compound combines the resorcinol portion of radicicol and the quinone portion of geldanamycin through a flexible linker . This compound has shown potential in disrupting the function of Hsp90, making it a promising candidate for cancer therapy .
Métodos De Preparación
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is synthesized through a series of chemical reactions that involve the coupling of radicicol and geldanamycin derivatives . The synthetic route typically involves the following steps:
Preparation of Radicicol Derivative: Radicicol is modified to introduce a functional group that can be coupled with geldanamycin.
Preparation of Geldanamycin Derivative: Geldanamycin is similarly modified to introduce a complementary functional group.
Purification: The resulting radamide is purified using chromatographic techniques to obtain the final product.
Análisis De Reacciones Químicas
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinone portion derived from geldanamycin.
Reduction: The quinone portion can also be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, especially at the resorcinol portion derived from radicicol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate exerts its effects by binding to the N-terminal ATP-binding site of Hsp90 . This binding inhibits the ATPase activity of Hsp90, preventing the proper folding of client proteins . As a result, these proteins are tagged for degradation through the ubiquitin-proteasome pathway . The inhibition of Hsp90 disrupts multiple oncogenic pathways, leading to the degradation of proteins involved in cancer progression .
Comparación Con Compuestos Similares
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate is unique in its structure as a chimera of radicicol and geldanamycin . Similar compounds include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its N-terminal ATP-binding site.
Radicicol: Another natural product that inhibits Hsp90 through a similar mechanism.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
This compound’s uniqueness lies in its ability to combine the structural features of both radicicol and geldanamycin, potentially offering enhanced inhibitory activity and selectivity .
Propiedades
Fórmula molecular |
C18H16ClNO8 |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C18H16ClNO8/c1-27-14-7-10(21)9(5-11(14)22)20-15(25)4-3-8-16(18(26)28-2)12(23)6-13(24)17(8)19/h5-7,23-24H,3-4H2,1-2H3,(H,20,25) |
Clave InChI |
CTIUXKPDRMOIEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=CC1=O)NC(=O)CCC2=C(C(=CC(=C2Cl)O)O)C(=O)OC |
Sinónimos |
radamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


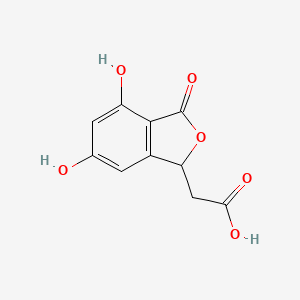
![(1R,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1248883.png)
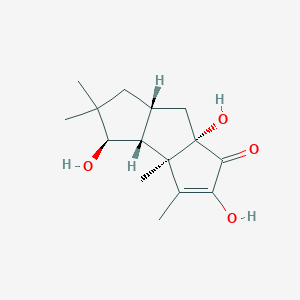
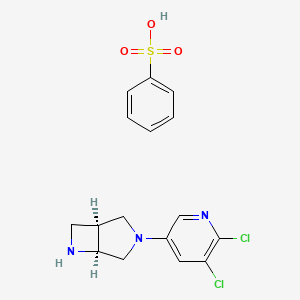
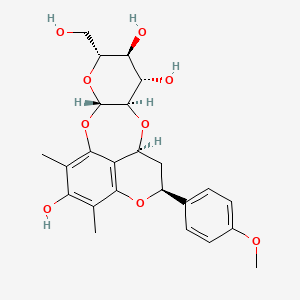

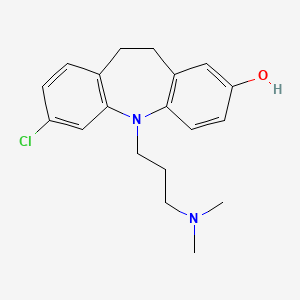
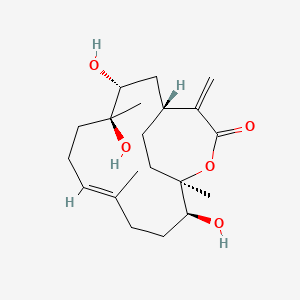
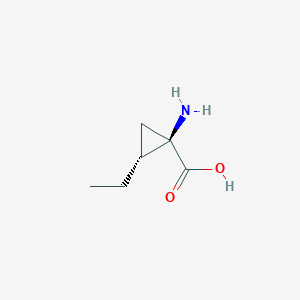
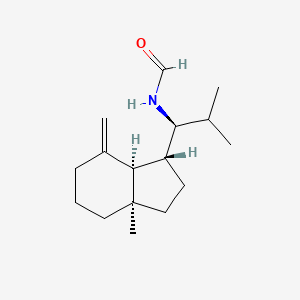
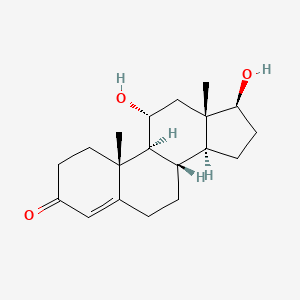

![4-[(4-Chlorophenyl)sulfonylamino]-5-[[5-methyl-4-oxo-2-(propan-2-ylamino)-3,1-benzoxazin-7-yl]amino]-5-oxopentanoic acid](/img/structure/B1248902.png)
